l-Menthyl Lactate: A Comprehensive Technical Guide to its Chemical Properties and Structure
l-Menthyl Lactate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries.[1][2] Renowned for its characteristic cooling sensation, which is milder and longer-lasting than that of menthol (B31143), it serves as a key excipient and sensory agent.[2] Its favorable safety profile and low volatility make it a preferred alternative to menthol in a variety of topical and oral formulations. This technical guide provides an in-depth analysis of the chemical properties and structural attributes of l-menthyl lactate, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research, development, and quality control applications.
Chemical and Physical Properties
The physicochemical properties of l-Menthyl lactate are summarized in the table below. These properties are crucial for its handling, formulation, and application.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₄O₃ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Odor | Weak, minty, reminiscent of tobacco and chamomile | [1][3] |
| Melting Point | 40-47 °C | [5][6][7] |
| Boiling Point | 142 °C at 5 mmHg | [6][7] |
| Solubility | Slightly soluble in water; Soluble in ethanol, oils, and other organic solvents. | [2][3][6] |
| Optical Rotation, [α]²⁰/D | -81° (c=5 in ethanol) | [7] |
| CAS Number | 59259-38-0 | [1][5] |
Chemical Structure and Stereochemistry
l-Menthyl lactate is formally named [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] (S)-2-hydroxypropanoate.[8] The molecule possesses four chiral centers, leading to the possibility of sixteen stereoisomers.[3] The specific stereochemistry, derived from the naturally occurring l-menthol and l-lactic acid, is critical to its distinct cooling properties.[3]
The structural formula of l-Menthyl lactate is presented below:
Caption: Chemical structure of l-Menthyl lactate.
The stereochemistry of the menthone and lactate moieties is crucial for the molecule's biological activity. The specific arrangement of substituents on the cyclohexane (B81311) ring and the chiral center of the lactate group dictates the cooling sensation's intensity and duration.
Experimental Protocols
Synthesis of l-Menthyl Lactate via Fischer Esterification
The synthesis of l-menthyl lactate is typically achieved through the Fischer esterification of l-menthol with l-lactic acid. A representative experimental protocol is detailed below.
Caption: Experimental workflow for the synthesis of l-Menthyl lactate.
Methodology:
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Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants: The flask is charged with l-menthol, l-lactic acid (typically in excess), and an appropriate solvent for azeotropic water removal, such as toluene.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
Esterification: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of l-menthol.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure l-menthyl lactate.
Characterization Protocols
Apparatus: Digital melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry l-menthyl lactate is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Apparatus: Vacuum distillation setup.
Procedure:
-
A sample of l-menthyl lactate is placed in the distillation flask.
-
The system is evacuated to the desired pressure (e.g., 5 mmHg).
-
The sample is heated gradually.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
Apparatus: Test tubes, vortex mixer.
Procedure:
-
To a test tube containing a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol), a small, pre-weighed amount of l-menthyl lactate is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved completely, further aliquots of l-menthyl lactate are added until saturation is reached. The solubility is then expressed qualitatively (e.g., slightly soluble) or quantitatively (e.g., in mg/mL).
Apparatus: Polarimeter.
Procedure:
-
A solution of l-menthyl lactate of a known concentration (c) is prepared in a suitable solvent (e.g., ethanol).
-
The polarimeter cell of a known path length (l) is filled with the solvent, and a blank reading is taken.
-
The cell is then rinsed and filled with the l-menthyl lactate solution.
-
The optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c).
Spectroscopic and Chromatographic Analysis
The structural elucidation and purity assessment of l-menthyl lactate are routinely performed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for the characterization of l-Menthyl lactate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the carbon-hydrogen framework of the molecule, including the stereochemical arrangement of the substituents on the cyclohexane ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in l-menthyl lactate, notably the hydroxyl (-OH) and ester carbonyl (C=O) stretches.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.
-
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of l-menthyl lactate and for monitoring the progress of its synthesis.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of l-menthyl lactate. The tabulated data, coupled with the comprehensive experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the effective and safe application of l-menthyl lactate in its various industrial uses.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [wap.guidechem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2007044146A1 - Menthyl lactate process - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. spectrabase.com [spectrabase.com]
- 8. EP2925716A1 - Composition of menthol and menthyl lactate, its preparation and its use as a cooling, flavouring and/or fragrance agent - Google Patents [patents.google.com]
